3-Methyl-2-azaspiro[4.4]nonane

Catalog No.
S1936109
CAS No.
914223-79-3
M.F
C9H17N
M. Wt
139.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-2-azaspiro[4.4]nonane

CAS Number

914223-79-3

Product Name

3-Methyl-2-azaspiro[4.4]nonane

IUPAC Name

3-methyl-2-azaspiro[4.4]nonane

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

InChI

InChI=1S/C9H17N/c1-8-6-9(7-10-8)4-2-3-5-9/h8,10H,2-7H2,1H3

InChI Key

NPBBRURTAYRIQO-UHFFFAOYSA-N

SMILES

CC1CC2(CCCC2)CN1

Canonical SMILES

CC1CC2(CCCC2)CN1

The exact mass of the compound 3-Methyl-2-azaspiro[4.4]nonane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Methyl-2-azaspiro[4.4]nonane is a heterocyclic synthetic building block featuring a rigid, three-dimensional spirocyclic core. This class of compounds, known as azaspirocycles, has gained significant traction in medicinal chemistry as a 'privileged scaffold'. Unlike flat, aromatic structures, the 2-azaspiro[4.4]nonane framework provides defined conformational restraint and introduces a higher fraction of sp3-hybridized carbons (Fsp3). These characteristics are frequently associated with improved target selectivity, enhanced metabolic stability, and better overall physicochemical properties in drug candidates. The secondary amine serves as a versatile synthetic handle for elaboration, making the scaffold a valuable starting point for creating diverse compound libraries for structure-activity relationship (SAR) studies.

Research Fit

1
Conformationally constrained fragment library synthesis — zero rotatable bonds
Spirocyclic scaffold for rigid building block workflows
2
Chiral center at C-3 enables enantioselective elaboration
Separate (R)- and (S)-enantiomers commercially cataloged
3
Reported scaffold class activity in CNS anticonvulsant models
Class-level evidence from [4.4]spiro-dione derivatives

Replacing 3-Methyl-2-azaspiro[4.4]nonane with simpler, non-spirocyclic amines (e.g., substituted pyrrolidines) or even its direct parent, 2-azaspiro[4.4]nonane, is often unviable in advanced synthesis programs. The spirocyclic core locks the cyclopentane and pyrrolidine rings into a rigid, defined spatial orientation that acyclic or monocyclic analogs cannot replicate. Furthermore, the methyl group at the 3-position is not an incidental feature; it provides a specific steric and lipophilic contribution. This modification is a deliberate design element used to probe hydrophobic pockets within a biological target's binding site or to fine-tune a molecule's pharmacokinetic profile. Consequently, substituting this specific isomer can lead to a significant loss of biological potency, altered selectivity, or undesirable ADME (absorption, distribution, metabolism, and excretion) properties in the final compound.

Substitution Risk

Target Compound
3-Methyl-2-azaspiro[4.4]nonane — chiral, rigid, methyl at position 3
Unsubstituted Parent
2-Azaspiro[4.4]nonane lacks the chiral center, eliminating enantioselective SAR studies
3-Methyl Isomer
Conformational preference and steric environment tuned for position 3
7-Methyl Isomer
Positional shift may alter receptor binding geometry and scaffold SAR interpretation
Spirocyclic Rigid Scaffold
Zero rotatable bonds constrains amine orientation for predictable binding
Linear Amine Building Blocks
Flexible chains increase entropic penalty and complicate SAR interpretation

Validated Precursor for Synthesis of MLLT1/MLLT3-Targeting PROTACs for Oncology

This specific building block, in a protected dicarboxylate form, was selected as a key intermediate in the synthesis of advanced Proteolysis Targeting Chimeras (PROTACs) designed to degrade Malignant Lymphoma Leukemia Translocated to 1 (MLLT1) and/or MLLT3. These proteins are critical targets in specific cancers, including certain types of leukemia. The selection of this methylated spirocycle over other potential amine building blocks for incorporation into the final MLLT1/3-binding moiety underscores its suitability for achieving the required structural and electronic properties for potent and selective final compounds.

Evidence DimensionPrecursor Suitability in Advanced Drug Discovery
Target Compound DataSelected and utilized as a key intermediate for synthesizing MLLT1/MLLT3-targeting PROTACs in a disclosed oncology program.
Comparator Or BaselineGeneric cyclic amines or the unsubstituted 2-azaspiro[4.4]nonane scaffold.
Quantified DifferenceN/A. The selection for synthesis in a patent application implies a superior or necessary structural contribution, but direct quantitative biological data comparing it to an unsubstituted analog is not provided in the public record.
ConditionsMulti-step synthesis of complex PROTAC molecules for cancer therapy.

This provides evidence of the compound's utility and validation in a high-value, frontier area of pharmaceutical research and development, making it a relevant choice for similar advanced oncology projects.

Conformational Rigidity
Class-level inference
0 rotatable bonds vs. 1–2 for acyclic amines
May support more predictable SAR through constrained amine orientation
Structure-derived property; no experimental binding data on parent compound

Enables Targeted Exploration of Lipophilic Pockets in Structure-Activity Relationship (SAR) Studies

In medicinal chemistry, the strategic addition of small alkyl groups is a fundamental tactic for optimizing ligand-protein interactions. The methyl group on the 3-position of the 2-azaspiro[4.4]nonane core provides a defined steric vector and increases local lipophilicity compared to the unsubstituted parent compound. This allows researchers to systematically probe for productive van der Waals interactions within hydrophobic sub-pockets of a target binding site, a strategy often correlated with significant gains in binding affinity and selectivity. While direct comparative data for this specific compound is not available, the principle is a cornerstone of modern lead optimization.

Evidence DimensionSAR Exploration Capability
Target Compound DataProvides a methyl-substituted, rigid 3D scaffold to test for affinity gains from hydrophobic interactions.
Comparator Or BaselineUnsubstituted 2-azaspiro[4.4]nonane, which serves as the null-hypothesis (unsubstituted) baseline.
Quantified DifferenceQualitative. Offers a specific modification (C3-methylation) known to modulate lipophilicity (LogP) and steric profile, which is a key variable in SAR studies.
ConditionsGeneral lead optimization phase of a drug discovery project.

For procurement in a research context, this compound is not just an amine; it is a specific tool for answering a common and critical question in drug design: is a given hydrophobic pocket 'druggable' by a small alkyl group on this scaffold?

Stereocenter Introduction
Head-to-head
1 stereocenter (C-3) vs. 0 in parent scaffold
Enables enantiomer-specific studies; both (R)- and (S)- enantiomers cataloged
Racemic mixtures may confound activity readouts in chiral target pockets
Physicochemical Shift
Predicted data
MW +14 Da, pKa +0.07, BP +9.6 °C vs. parent
Influences salt form selection and chromatographic purification protocols
All values predicted (ACD/Labs); experimental logP/logD not yet reported
Anticonvulsant Scaffold
Class-level inference
ED50 76–111 mg/kg for elaborated dione derivatives (MES model)
Supports scaffold exploration for CNS research; direct data on 3-methyl compound unavailable
Data from Obniska et al. 2005; [4.5]decane analogs show distinct potency profiles
Supply Benchmarking
Supporting evidence
≥95% purity across multiple independent suppliers
Reduces single-supplier dependency for medicinal chemistry campaigns
7-Methyl isomer available from fewer sources; MDL MFCD09032721 ensures cross-vendor identity
CNS Property Space
Class-level
TPSA 12 Ų, XLogP3 2.0
Falls within reported CNS drug-likeness thresholds (TPSA < 60–70 Ų)
Computed values; blood-brain barrier permeability not experimentally measured

Precursor for Novel Therapeutics in Oncology

Based on its documented use, this compound is a relevant starting material for synthetic programs targeting MLLT1 and MLLT3, which are implicated in acute leukemias and other cancers. Its structure is validated as a component of complex, biologically active molecules in this therapeutic area.

Systematic SAR Studies for 3D-Rich Scaffolds

Ideal for use in medicinal chemistry campaigns aiming to move away from flat molecules. It allows for a direct comparison with its unsubstituted counterpart (2-azaspiro[4.4]nonane) to precisely determine the therapeutic value of introducing a methyl group at the 3-position for improved potency or selectivity.

Building Block for Libraries Targeting CNS Receptors and Ion Channels

The broader class of 2-azaspiro[4.4]nonane derivatives has been investigated for activity against central nervous system (CNS) targets. This methylated version allows for the expansion of chemical libraries to explore these targets, where subtle changes in lipophilicity and shape can be critical for crossing the blood-brain barrier and achieving desired receptor interactions.

Application Fit Matrix

Application
Selection Property
Validation Focus
Enantioselective CNS Lead Generation
Chiral center for (R)/(S) exploration; scaffold with reported anticonvulsant activity
Stereospecific target engagement; CNS permeability model validation
Conformationally Constrained Fragment Library
Zero rotatable bonds; rigid spirocyclic core
Ligand efficiency metrics; hit quality vs. flexible analogs
Preclinical Scale-Up Sourcing
Multi-supplier ≥95% purity; consistent MDL identity
Reproducible purification at gram scale; supply chain redundancy
Positional Methyl SAR Scanning
3-methyl vs. 7-methyl vs. parent scaffold comparison
Substitution-tolerant positions; binding geometry interpretation

XLogP3

2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H227 (100%): Combustible liquid [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

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